molecular formula C19H19N5O3S B3010153 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 897621-94-2

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B3010153
CAS RN: 897621-94-2
M. Wt: 397.45
InChI Key: HZIDDSNTKWMXGQ-UHFFFAOYSA-N
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Description

The compound "2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities, particularly as inhibitors and anticancer agents. The related compounds in the provided papers exhibit a range of activities, including inhibition of HIF prolyl 4-hydroxylases and antiproliferative effects against various cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves the development of novel synthetic routes to introduce specific functional groups that are crucial for biological activity. For instance, the synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives involves the creation of new scaffolds that act as PHD2 inhibitors . Similarly, the synthesis of cyanoacetanilides intermediates leads to the formation of thiazolo[3,2-a]pyridine derivatives, which are established by analytical and spectral data . These synthetic approaches are essential for the preparation of analogs containing the desired scaffolds for biological testing.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR spectroscopies . The structure-activity relationship (SAR) is a critical aspect of the design, as it helps in understanding the impact of different substituents on the biological activity of the compounds . The complex structure of a compound with PHD2 has also been obtained, which aids in more efficient lead optimization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are tailored to introduce specific functional groups that confer the desired biological activity. For example, the introduction of the ureido group in the synthesis of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives is a key step in achieving antitumor activity . The reactivity of these functional groups under different conditions is crucial for the successful synthesis of the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through their synthesis and characterization. These properties include solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The cytotoxicity of these compounds is evaluated through IC50 and CC50 values, which provide insights into their efficacy and safety as anticancer agents . The compounds' ability to inhibit specific enzymes or pathways, such as PI3K and mTOR, is also a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives like 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates have exhibited a broad range of antimicrobial activity, including potent activity against Gram-positive and Gram-negative organisms, as well as anaerobes (Maier et al., 1986).

Anticancer Research

Similarly, pyridine-linked thiazole derivatives have been synthesized and assessed for their antiproliferative activity, showing promising anticancer activity against various cancer cell lines. Some of these compounds demonstrated significant inhibitory effects on liver carcinoma and breast cancer cells, suggesting potential as anticancer agents (Alqahtani & Bayazeed, 2020).

Structural Modifications for Metabolic Stability

Research into the structural modifications of related compounds to improve metabolic stability has been conducted. For instance, modifications involving the replacement of the acetamide group with alkylurea in PI3K inhibitors have been studied to reduce toxicity and retain antiproliferative activity, which is crucial for developing effective anticancer agents with lower adverse effects (Wang et al., 2015).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-16-8-3-2-7-15(16)23-18(26)24-19-22-14(12-28-19)10-17(25)21-11-13-6-4-5-9-20-13/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDDSNTKWMXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

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